1,2-Diaminopropane-N,N,N',N'-tetraacetic acid

Description

The exact mass of the compound Propylenediamine tetra-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCSCQSQSGDGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253702 | |

| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4408-81-5 | |

| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoldiaminetetracetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-dinitrilotetraacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Diaminopropane-N,N,N',N'-tetraacetic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (DPTA)

Introduction

This compound, also known as PDTA or Medita, is a polyamino carboxylic acid. Structurally similar to the well-known chelating agent EDTA, DPTA features a methyl group on the ethylene bridge. This modification introduces chirality and alters its chelation properties, making it a compound of significant interest in various fields of research and development. Its applications span from its use as a chelating agent in analytical chemistry to its role as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules for drug development. This guide provides a detailed protocol for the synthesis of DPTA, focusing on the widely practiced carboxymethylation of 1,2-diaminopropane.

Core Synthesis Protocol: Carboxymethylation of 1,2-Diaminopropane

The most common and established method for synthesizing DPTA is the alkylation of 1,2-diaminopropane with a carboxymethylating agent, typically chloroacetic acid, in an alkaline medium. The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the nitrogen atoms of the diamine. A strong base, such as sodium hydroxide, is used to neutralize the resulting hydrochloric acid and to deprotonate the carboxylic acid groups.

Experimental Protocol

This protocol is based on the alkylation of 1,2-diaminopropane dihydrochloride, a stable and readily available starting material.[1]

-

Reactant Preparation : In a suitable reaction vessel equipped with cooling and stirring, dissolve 1,2-diaminopropane dihydrochloride and chloroacetic acid in deionized water. The reaction is endothermic, which will cause an initial temperature drop.[1] Stir the mixture until all solids are completely dissolved.

-

Initial Alkalinization : Cool the solution to between 0°C and 15°C using an ice bath.[1] Slowly add a concentrated solution of sodium hydroxide dropwise to the reaction mixture. It is critical to maintain the temperature below 15°C during this addition to control the exothermic reaction and prevent unwanted side reactions.[1]

-

Alkylation Reaction : After the initial addition of sodium hydroxide, allow the mixture to warm to a temperature between 20-25°C.[1] The alkylation (carboxymethylation) reaction proceeds at this temperature. To drive the reaction to completion, an additional amount of sodium hydroxide solution may be added.[1] The reaction is typically stirred for several hours.

-

Acidification and Isolation : Upon completion, the reaction mixture contains the sodium salt of DPTA. To isolate the free acid, the solution is cooled and the pH is carefully adjusted to the isoelectric point of DPTA by adding a strong acid, such as hydrochloric acid. This causes the DPTA, which is sparingly soluble in water at this pH, to precipitate out of the solution.

-

Purification : The crude DPTA precipitate is collected by filtration. It is then washed thoroughly with cold deionized water to remove inorganic salts (like NaCl) and other water-soluble impurities. The product can be further purified by recrystallization from hot water.

-

Drying : The purified DPTA is dried in a vacuum oven at a moderate temperature to yield a white crystalline powder.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of DPTA.

Table 1: Reactant Specifications and Molar Ratios

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio[1] |

|---|---|---|---|

| 1,2-Diaminopropane Dihydrochloride | C₃H₁₂Cl₂N₂ | 147.05 | 1 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 6 |

| Sodium Hydroxide | NaOH | 40.00 | 14 (total) |

Table 2: Key Reaction Conditions

| Parameter | Value | Reference |

|---|---|---|

| Initial Alkalinization Temperature | 0°C to 15°C | [1] |

| Alkylation Temperature | 20°C to 25°C | [1] |

| Final pH for Precipitation | ~7-8 (for ester); Acidic for free acid |[1] |

Table 3: Physicochemical Properties of DPTA

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4408-81-5 | |

| Molecular Formula | C₁₁H₁₈N₂O₈ | |

| Molecular Weight | 306.27 g/mol | |

| Appearance | White powder/crystals | [2] |

| Melting Point | 241 °C (decomposition) | |

Visualized Workflows and Schemes

The following diagrams illustrate the synthesis workflow and the general reaction scheme.

Caption: General workflow for the synthesis of DPTA.

Caption: Simplified reaction scheme for DPTA synthesis.

References

What is the structure of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid?

An In-depth Technical Guide to 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA)

This technical guide provides a comprehensive overview of this compound (PDTA), a chelating agent of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and Identification

This compound, also known by synonyms such as PDTA and Methyl-EDTA, is a polyamino carboxylic acid.[1][2] Structurally, it is a derivative of ethylenediaminetetraacetic acid (EDTA) with a methyl group on the ethylene bridge. The molecule consists of a 1,2-diaminopropane backbone with four carboxymethyl groups attached to the nitrogen atoms.[3][4] This arrangement of nitrogen and oxygen donor atoms allows for the effective chelation of metal ions.

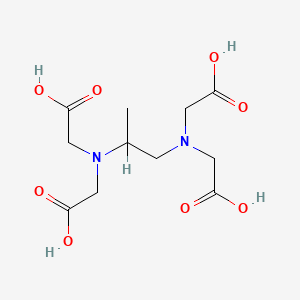

Below is a two-dimensional representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2-({2-[bis(carboxymethyl)amino]propyl}(carboxymethyl)amino)acetic acid | |

| Synonyms | PDTA, Methyl-EDTA, Propylenediamine-N,N,N',N'-tetraacetic acid | [1][2] |

| CAS Number | 4408-81-5 | [3][4] |

| Molecular Formula | C₁₁H₁₈N₂O₈ | [1] |

| Molecular Weight | 306.27 g/mol | [3][4] |

| Appearance | White crystalline powder | |

| Melting Point | 241 °C (decomposes) | [4] |

| SMILES | CC(CN(CC(O)=O)CC(O)=O)N(CC(O)=O)CC(O)=O | [3][4] |

| InChI Key | XNCSCQSQSGDGES-UHFFFAOYSA-N | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the carboxymethylation of 1,2-diaminopropane. A representative method involves the alkylation of 1,2-diaminopropane dihydrochloride with chloroacetic acid in an alkaline medium.[5]

Materials:

-

1,2-Diaminopropane dihydrochloride

-

Chloroacetic acid

-

Sodium hydroxide (32% solution)

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

In a suitable reaction vessel, dissolve 1,2-diaminopropane dihydrochloride and chloroacetic acid in deionized water. The molar ratio of 1,2-diaminopropane dihydrochloride to chloroacetic acid should be approximately 1:6.[5]

-

Cool the resulting solution to 0-15 °C.[5]

-

Slowly add a 32% sodium hydroxide solution to the reaction mixture while maintaining the temperature below 15 °C. Continue the addition until a molar ratio of approximately 1:12 of 1,2-diaminopropane dihydrochloride to sodium hydroxide is reached.[5]

-

Allow the reaction mixture to warm to 20-25 °C and stir to facilitate the alkylation process.[5]

-

After the initial reaction, add an additional 2 molar equivalents of sodium hydroxide to ensure complete reaction.[5]

-

Cool the reaction mixture to 10-17 °C and adjust the pH to 7-8 by adding a suitable acid, such as hydrochloric acid.[5]

-

The resulting product, this compound, can then be isolated and purified using standard techniques such as crystallization.

The following diagram illustrates the general workflow for the synthesis of this compound.

Application in Complexometric Titration

Due to its strong chelating properties, PDTA is suitable for the quantitative analysis of metal ions in solution through complexometric titration. The general principle involves the formation of a stable, water-soluble 1:1 complex between PDTA and the metal ion.[6] The endpoint of the titration is typically detected using a metallochromic indicator, which changes color upon displacement by the stronger chelating agent, PDTA.

While specific protocols may vary depending on the metal ion being analyzed, the general steps for a direct titration are outlined below.

General Protocol for Direct Complexometric Titration:

-

Preparation of Standard PDTA Solution: Accurately weigh a known amount of pure this compound and dissolve it in a known volume of deionized water to prepare a standard solution of a specific molarity.

-

Sample Preparation: Prepare a solution of the sample containing the metal ion to be quantified.

-

pH Adjustment: Buffer the sample solution to a pH at which the metal-PDTA complex is stable and the chosen indicator provides a sharp color change.

-

Indicator Addition: Add a small amount of a suitable metallochromic indicator to the sample solution. The indicator will form a colored complex with the metal ion.

-

Titration: Titrate the sample solution with the standard PDTA solution. As PDTA is added, it will form a more stable complex with the metal ion, displacing the indicator.

-

Endpoint Determination: The endpoint is reached when all the metal ions have been complexed by PDTA, resulting in a distinct color change as the indicator is released into its free form.

-

Calculation: The concentration of the metal ion in the sample can be calculated based on the volume of the standard PDTA solution used to reach the endpoint.

The logical relationship in a direct complexometric titration is depicted in the following diagram.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 4408-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. 1,2-Diaminopropane-N,N,N ,N -tetraacetic acid = 98 4408-81-5 [sigmaaldrich.com]

- 5. EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters - Google Patents [patents.google.com]

- 6. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

1,2-Diaminopropane-N,N,N',N'-tetraacetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid (PDTA)

For Researchers, Scientists, and Drug Development Professionals

This compound (PDTA), a structural analog of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA), plays a significant role in various scientific and industrial applications. Its ability to form stable complexes with a wide range of metal ions makes it a valuable tool in analytical chemistry, biochemistry, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of PDTA, including its physicochemical characteristics, acid-base properties, and metal ion chelation capabilities. Detailed experimental protocols for the determination of its acid dissociation constants and metal complex stability constants are provided, along with visual representations of these workflows to aid in their implementation.

Physicochemical Properties

This compound, also known as Propylenediamine-N,N,N',N'-tetraacetic acid or Methyl-EDTA, is a white crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈N₂O₈ | [3] |

| Molecular Weight | 306.27 g/mol | [2][3] |

| CAS Number | 4408-81-5 | [2][3] |

| Melting Point | 241 °C (decomposes) | [2] |

| Solubility | Slightly soluble in water; soluble in aqueous bases. | [4] |

| Appearance | White micro-crystalline powder | [4] |

Acid-Base Properties: Acid Dissociation Constants (pKa)

| Compound | pKa₁ | pKa₂ | pKa₃ | pKa₄ | Reference(s) |

| PDTA (Predicted) | 1.80 ± 0.10 | - | - | - | [4] |

| EDTA (Experimental) | 2.0 | 2.7 | 6.2 | 10.3 | [5] |

The lower the pKa value, the stronger the acid. The first two pKa values of EDTA correspond to the dissociation of protons from two of the carboxylic acid groups, while the higher pKa values are associated with the deprotonation of the other two carboxylic acid groups, which are influenced by the proximity of the negatively charged carboxylates.

Experimental Protocol: Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants of a substance.[6] This protocol outlines the procedure for determining the pKa values of PDTA.

Materials and Reagents:

-

This compound (PDTA)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water (degassed)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Nitrogen gas source

Procedure:

-

Solution Preparation:

-

Prepare a 0.01 M solution of PDTA in deionized water. A precise weight of PDTA should be dissolved in a known volume of water.

-

Add a sufficient amount of KCl to the PDTA solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume (e.g., 50.0 mL) of the PDTA solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin gently stirring the solution and purge with nitrogen gas to prevent the absorption of atmospheric CO₂.

-

-

Titration:

-

If necessary, adjust the initial pH of the PDTA solution to a low value (e.g., pH 2) using the standardized HCl solution.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the buret.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches a high value (e.g., pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.

-

The pKa values can be determined from the half-equivalence points on the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence points. The pKa is the pH at the midpoint between two equivalence points.

-

Diagram of Potentiometric Titration Workflow:

Metal Ion Chelation: Stability Constants

PDTA is a powerful hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[3] The stability of these metal-PDTA complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.

| Metal Ion | PDTA log K | EDTA log K | Reference(s) |

| Mn²⁺ | 10.01 | 14.0 | [5][7] |

| Ca²⁺ | - | 10.7 | [5] |

| Mg²⁺ | - | 8.7 | [5] |

| Fe³⁺ | - | 25.1 | [5] |

| Cu²⁺ | - | 18.8 | [8] |

| Zn²⁺ | - | 16.5 | [5] |

| Pb²⁺ | - | 18.0 | [5] |

The stability of metal-chelate complexes is influenced by factors such as the charge and size of the metal ion, and the number and type of donor atoms in the ligand.

Experimental Protocol: Determination of Metal Complex Stability Constants by Potentiometric Titration

This protocol describes the determination of the stability constant of a metal-PDTA complex using potentiometric titration. This method relies on the competition between the metal ion and protons for the ligand.

Materials and Reagents:

-

This compound (PDTA)

-

A soluble salt of the metal ion of interest (e.g., nitrate or chloride salt)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water (degassed)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Nitrogen gas source

Procedure:

-

Solution Preparation:

-

Prepare a solution containing a known concentration of PDTA (e.g., 0.01 M) and the metal ion of interest in a 1:1 molar ratio.

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the metal-PDTA solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin gently stirring and purge with nitrogen gas.

-

-

Titration:

-

Adjust the initial pH to a low value (e.g., pH 2) with standardized HCl.

-

Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added after each increment.

-

Continue the titration until the pH reaches a high value (e.g., pH 11).

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

The stability constant is calculated from the titration data using specialized software or by manual calculation methods that take into account the protonation constants of the ligand and the hydrolysis of the metal ion. The overall stability constant (β) is determined by fitting the experimental data to a model of the equilibrium system.

-

Diagram of the Chelation and Titration Process:

Synthesis

The synthesis of PDTA typically involves the alkylation of 1,2-diaminopropane with a haloacetic acid, such as chloroacetic acid, under alkaline conditions.[9] A general synthetic scheme is presented below.

Reaction:

CH₃CH(NH₂)CH₂NH₂ + 4 ClCH₂COOH + 8 NaOH → (NaOOCCH₂)₂NCH(CH₃)CH₂N(CH₂COONa)₂ + 4 NaCl + 8 H₂O

The resulting tetrasodium salt is then acidified to yield the free acid form of PDTA.

Diagram of a General Synthetic Pathway:

Applications in Research and Drug Development

The strong metal-chelating properties of PDTA make it a valuable compound in various research and development applications:

-

Analytical Chemistry: PDTA can be used as a titrant in complexometric titrations for the quantitative determination of metal ions in solution.[10]

-

Biochemistry: It can be employed as a metal ion buffer to control the concentration of free metal ions in biological assays, which is critical for studying metalloenzymes and other metal-dependent processes.

-

Drug Development: As a chelating agent, PDTA and its derivatives can be investigated for their potential in chelation therapy to treat metal poisoning. Furthermore, the ability to specifically bind metal ions can be leveraged in the design of diagnostic and therapeutic radiopharmaceuticals.

Conclusion

This compound is a versatile and powerful chelating agent with significant potential in various scientific disciplines. While a comprehensive experimental dataset for its chemical properties is not as extensive as that for EDTA, the available information, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for its application in research and development. Further investigation into the acid dissociation constants and the stability of its complexes with a broader range of metal ions will undoubtedly expand its utility and contribute to advancements in chemistry, biology, and medicine.

References

- 1. This compound | 4408-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 1,2-Diaminopropane-N,N,N ,N -tetraacetic acid = 98 4408-81-5 [sigmaaldrich.com]

- 3. This compound | 4408-81-5 | Benchchem [benchchem.com]

- 4. This compound CAS#: 4408-81-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. hakon-art.com [hakon-art.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters - Google Patents [patents.google.com]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

An In-depth Technical Guide on the Core Mechanism of Action of the Chelating Agent DTPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylenetriaminepentaacetic acid (DTPA) is a high-affinity chelating agent with significant applications in medicine, research, and industry. Its fundamental mechanism of action lies in its ability to form stable, water-soluble complexes with a wide range of metal ions, effectively sequestering them and altering their biological activity. This technical guide provides a comprehensive overview of the core mechanism of DTPA, including its coordination chemistry, thermodynamic stability with various metal ions, and its impact on cellular signaling pathways and metalloenzyme function. Detailed experimental protocols for the characterization of DTPA-metal interactions and the evaluation of its biological effects are also presented.

The Fundamental Mechanism of DTPA Chelation

The primary mechanism of action of DTPA is chelation, a process where the DTPA molecule binds to a central metal ion through multiple coordination bonds.[1][2] DTPA is a polyamino-carboxylic acid with eight potential donor atoms—three nitrogen atoms and five carboxyl groups—that can participate in coordinating a metal ion.[3] This multidentate nature allows DTPA to wrap around a metal ion, forming a stable, cage-like structure.[1][2] The formation of these stable complexes effectively removes the metal ions from their surrounding environment, preventing them from participating in other chemical or biological reactions.[1][2]

The stability of the DTPA-metal complex is a critical factor in its efficacy. This stability is quantified by the stability constant (log K), with higher values indicating a more stable complex.[4] The chelation process is a reversible equilibrium reaction, but for many metal ions, the equilibrium lies far to the side of the complex, indicating a strong binding affinity.[4]

Quantitative Data: Stability Constants of DTPA-Metal Complexes

The stability of DTPA-metal complexes varies depending on the metal ion. The following tables summarize the logarithm of the stability constants (log K) for DTPA with a range of divalent, trivalent, and tetravalent metal ions.

Table 1: Stability Constants (log K) of DTPA with Divalent Metal Ions [4]

| Metal Ion | log K |

| Ba²⁺ | 8.8 |

| Ca²⁺ | 10.8 |

| Co²⁺ | 19.1 |

| Cu²⁺ | 21.4 |

| Fe²⁺ | 16.5 |

| Mg²⁺ | 9.3 |

| Mn²⁺ | 15.6 |

| Ni²⁺ | 20.2 |

| Pb²⁺ | 18.8 |

| Sr²⁺ | 9.7 |

| Zn²⁺ | 18.6 |

Table 2: Stability Constants (log K) of DTPA with Trivalent and Tetravalent Metal Ions [4]

| Metal Ion | log K |

| Al³⁺ | 18.5 |

| Am³⁺ | 22.9 |

| Ce³⁺ | 20.0 |

| Cr³⁺ | 23.0 |

| Eu³⁺ | 22.4 |

| Fe³⁺ | 28.6 |

| Ga³⁺ | 23.0 |

| Gd³⁺ | 22.5 |

| In³⁺ | 25.0 |

| La³⁺ | 19.8 |

| Lu³⁺ | 22.6 |

| Np⁴⁺ | 32.3 |

| Pu³⁺ | 20.6 |

| Pu⁴⁺ | 33.7 |

| Sc³⁺ | 24.0 |

| Th⁴⁺ | 29.6 |

| U⁴⁺ | 31.8 |

| Y³⁺ | 22.1 |

Impact on Biological Systems: Signaling Pathways and Metalloenzymes

DTPA's ability to chelate essential metal ions, such as zinc (Zn²⁺) and calcium (Ca²⁺), can significantly impact various cellular processes, including signaling pathways and the activity of metalloenzymes.

Induction of Apoptosis through Intracellular Zinc Chelation

Intracellular zinc is a crucial cofactor for many enzymes and transcription factors and plays a role in preventing apoptosis.[4][5][6] Membrane-permeable zinc chelators can induce apoptosis by depleting intracellular zinc stores.[4] While DTPA is generally considered membrane-impermeable, studies have shown that it can have intracellular effects, particularly when cellular uptake is facilitated.[3][7] The chelation of intracellular zinc disrupts the function of zinc-dependent anti-apoptotic proteins and can lead to the activation of caspases, key executioners of apoptosis.[4][6] Specifically, the depletion of intracellular zinc has been shown to be associated with the activation of caspase-3, a central mediator of apoptosis.[4][6]

Inhibition of Metalloenzymes: Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix.[8] The catalytic activity of MMPs is dependent on a zinc ion located in their active site.[8] Chelating agents like DTPA can inhibit MMP activity by sequestering this essential zinc ion, thereby preventing the enzyme from functioning.[6][9] This inhibitory effect has implications for conditions where MMPs are overactive, such as in cancer metastasis and inflammatory diseases.[8][10]

Disruption of Zinc Finger Transcription Factors

Zinc finger domains are common structural motifs in transcription factors that are essential for their ability to bind to specific DNA sequences.[11][12][13] The structural integrity of these domains is maintained by the coordination of a zinc ion.[12][13] Chelation of zinc by agents like DTPA can disrupt the structure of these zinc fingers, leading to a loss of DNA-binding activity and altered gene expression.[12] This can have wide-ranging effects on cellular function, as zinc finger proteins regulate a multitude of signaling pathways involved in proliferation, differentiation, and apoptosis.

Experimental Protocols

Determination of DTPA-Metal Stability Constants by Potentiometric Titration

This method involves titrating a solution containing the metal ion and DTPA with a standard solution of a strong base and monitoring the pH change.

Materials:

-

Standardized solution of the metal salt of interest

-

Standardized solution of DTPA

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH), carbonate-free

-

pH meter with a glass electrode

-

Constant temperature water bath

-

Titration vessel

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

In the titration vessel, add a known volume and concentration of the metal salt solution, DTPA solution, and strong acid.

-

Immerse the pH electrode in the solution and maintain a constant temperature.

-

Titrate the solution with the standardized strong base, recording the pH value after each addition of titrant.

-

Plot the pH versus the volume of base added to obtain a titration curve.

-

Analyze the titration curve using appropriate software to calculate the stability constants of the DTPA-metal complex.

Assessment of DTPA Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

DTPA stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of DTPA. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14]

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[14]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage of the untreated control.

Measurement of MMP Activity using a Fluorogenic Substrate

This assay measures the cleavage of a specific fluorogenic peptide substrate by MMPs, resulting in an increase in fluorescence.[1][17][18][19]

Materials:

-

Source of MMPs (e.g., cell lysate, conditioned medium, or purified enzyme)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., TCNB reaction buffer: 50 mM Tris, 10 mM CaCl₂, 0.15 M NaCl, 0.05% Brij-35, pH 7.5)[1]

-

DTPA solution (as an inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Activate the pro-MMPs in the sample if necessary (e.g., with APMA).

-

In a 96-well black plate, add the MMP-containing sample.

-

Add different concentrations of DTPA to the respective wells to test for inhibition. Include a control with no inhibitor.

-

Add the fluorogenic MMP substrate to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Monitor the change in fluorescence over time. The rate of increase in fluorescence is proportional to the MMP activity.

-

Calculate the percent inhibition of MMP activity by DTPA.

Quantification of Cellular Uptake of Radiolabeled DTPA

This method uses a radiolabeled form of DTPA to quantify its uptake into cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Radiolabeled DTPA (e.g., ¹⁴C-DTPA or ¹¹¹In-DTPA)

-

Assay buffer (e.g., HBSS-HEPES, pH 7.4)[10]

-

Lysis buffer

-

Scintillation cocktail

-

24- or 96-well plates

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and grow to near confluence.[10]

-

On the day of the assay, replace the growth medium with assay buffer.[10]

-

Initiate the uptake by adding the radiolabeled DTPA to the wells.[10]

-

Incubate the plate for a predetermined time at 37°C.[10]

-

Stop the uptake by washing the cells multiple times with ice-cold PBS.[10]

-

Lyse the cells with a suitable lysis buffer.[10]

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]

-

Quantify the amount of DTPA taken up by the cells based on the measured radioactivity.

Experimental Workflow for Evaluating a Chelating Agent

The following diagram illustrates a typical experimental workflow for the in vitro evaluation of a chelating agent like DTPA.

References

- 1. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by chelation of intracellular zinc is associated with depletion of cellular reduced glutathione level in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chelation of intracellular zinc triggers apoptosis in mature thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB and tPA Signaling in Kidney and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Update on chelating agents in endodontic treatment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Delta, a transcription factor that binds to downstream elements in several polymerase II promoters, is a functionally versatile zinc finger protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disruption of the zinc finger domain: a common target that underlies many of the effects of lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Implications of the zinc-finger motif found in the DNA-binding domain of the human XPA protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tissue Plasminogen Activator Activates NF-κB through a Pathway Involving Annexin A2/CD11b and Integrin-Linked Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

Stability Constants of 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability constants of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA), a powerful chelating agent. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the binding affinities of PDTA with various metal ions. It includes a compilation of stability constant data, detailed experimental protocols for their determination, and a visualization of the experimental workflow.

Introduction to this compound (PDTA)

This compound, also known as PDTA or Med-EDTA, is a polyaminocarboxylic acid with the chemical formula C₁₁H₁₈N₂O₈.[1] Its structure, featuring a chiral backbone, allows it to form stable complexes with a wide range of metal ions by coordinating through its two nitrogen atoms and four carboxylate groups.[1] This hexadentate ligand is of significant interest in various scientific fields due to its strong chelating properties. The stability of these metal complexes is a critical parameter in applications ranging from analytical chemistry and environmental remediation to the development of therapeutic and diagnostic agents in medicine.

Stability Constants of PDTA Complexes

The stability constant (K) of a metal-ligand complex is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand in solution. It is a measure of the strength of the interaction between the metal ion and the ligand. High stability constants indicate the formation of a stable complex. The data is typically presented as the logarithm of the stability constant (log K).

Stability Constants with Divalent Metal Ions

The following table summarizes the logarithmic stability constants (log K) for the formation of 1:1 complexes between PDTA and various divalent metal ions.

| Metal Ion | Log K | Temperature (°C) | Ionic Strength (M) |

| Mn²⁺ | 14.85 | 25 | 0.2 |

| Co²⁺ | 17.07 | 25 | 0.2 |

| Ni²⁺ | 19.42 | 25 | 0.2 |

| Cu²⁺ | 19.64 | 25 | 0.2 |

| Zn²⁺ | 17.14 | 25 | 0.2 |

| Cd²⁺ | 17.43 | 25 | 0.2 |

| Pb²⁺ | 18.69 | 25 | 0.2 |

Stability Constants with Trivalent and Lanthanide Ions

Data for the stability constants of PDTA with trivalent metal ions (e.g., Fe³⁺, Al³⁺, Cr³⁺) and lanthanide ions are less commonly found in single compilations compared to divalent metals. However, the principles of determination are the same. Due to the high stability of these complexes, direct measurement can be challenging, often requiring competition reactions. Researchers seeking this data are encouraged to consult comprehensive databases such as the NIST Standard Reference Database 46 (Critically Selected Stability Constants of Metal Complexes) and publications from IUPAC. Studies on similar ligands like EDTA with lanthanides show a general trend of increasing stability constant with decreasing ionic radius across the lanthanide series.[2]

Experimental Protocols for Determining Stability Constants

The determination of stability constants for metal-PDTA complexes is most commonly achieved through potentiometric titration. Spectrophotometric methods can also be employed, particularly when the complex exhibits distinct absorption characteristics.

Potentiometric Titration (Irving-Rossotti Method)

Potentiometric titration is a highly accurate and widely used method for determining stability constants. The Irving-Rossotti method, a modification of the Bjerrum method, is a common approach.[3][4][5] It involves a series of pH titrations to determine the proton-ligand and metal-ligand formation constants.

Materials and Reagents:

-

This compound (PDTA)

-

Metal salt solution of known concentration (e.g., nitrate or perchlorate salt)

-

Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized strong acid solution (e.g., nitric acid or perchloric acid, 0.1 M)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

-

High-purity deionized water

-

pH meter with a glass electrode, calibrated with standard buffers

-

Thermostated titration vessel

-

Magnetic stirrer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of PDTA of known concentration.

-

Prepare a stock solution of the metal salt of known concentration.

-

Prepare a solution of a strong acid (e.g., 0.01 M HNO₃).

-

Prepare a solution of an inert salt to maintain a constant ionic strength (e.g., 0.1 M KNO₃).

-

-

Titration Sets: Perform three sets of titrations at a constant temperature (e.g., 25 °C):

-

Set 1 (Acid Titration): Titrate a solution of the strong acid with the standardized NaOH solution. This is used to determine the concentration of the base accurately.

-

Set 2 (Ligand Titration): Titrate a solution containing the strong acid and a known concentration of PDTA with the standardized NaOH solution. This allows for the determination of the proton-ligand stability constants.[4]

-

Set 3 (Metal-Ligand Titration): Titrate a solution containing the strong acid, a known concentration of PDTA, and a known concentration of the metal salt with the standardized NaOH solution. The metal-to-ligand ratio is typically kept at 1:1 or with a slight excess of the ligand.[4]

-

-

Data Analysis (Irving-Rossotti Method):

-

Plot the pH readings against the volume of NaOH added for all three titrations.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) at different pH values.

-

Determine the proton-ligand stability constants (protonation constants) of PDTA from the plot of n̅ₐ versus pH.

-

From the ligand and metal-ligand titration curves, calculate the average number of ligands attached per metal ion (n̅) and the free ligand concentration ([L]) at various pH values.

-

Construct a formation curve by plotting n̅ against pL (-log[L]).

-

The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̅ = 0.5, pL = log K₁.

-

Spectrophotometric Method

This method is applicable if the metal-PDTA complex has a significantly different absorption spectrum from the free metal ion and the free ligand.

Materials and Reagents:

-

Same as for potentiometric titration, plus:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

Procedure (Method of Continuous Variation - Job's Plot):

-

Preparation of Equimolar Solutions: Prepare stock solutions of the metal ion and PDTA of the same molar concentration.

-

Preparation of Sample Series: Prepare a series of solutions with a constant total volume, but with varying mole fractions of the metal and ligand. The total molar concentration of metal plus ligand is kept constant in each solution.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. For a 1:1 complex, this will be at a mole fraction of 0.5.

-

The stability constant can be calculated from the absorbance data at equilibrium, the initial concentrations of the metal and ligand, and the molar absorptivity of the complex.

-

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language for Graphviz, illustrates the logical workflow for determining the stability constants of metal-PDTA complexes using the potentiometric titration method.

Caption: Workflow for potentiometric determination of PDTA stability constants.

Conclusion

The stability constants of this compound with various metal ions are fundamental parameters for understanding and predicting its behavior in complex systems. This guide provides a summary of available data and detailed methodologies for their experimental determination. The potentiometric titration method, particularly the Irving-Rossotti approach, remains a robust and accurate technique for quantifying these interactions. For metal ions forming highly stable complexes, such as trivalent and lanthanide ions, specialized techniques like competition titrations may be necessary. The provided experimental framework serves as a comprehensive starting point for researchers and scientists in their investigations of PDTA and its metal complexes.

References

An In-depth Technical Guide to the Solubility of Diethylenetriaminepentaacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diethylenetriaminepentaacetic acid (DTPA), a crucial parameter for its application in research, pharmaceuticals, and various industrial processes. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and visual representations of its mechanism of action and experimental workflows.

Core Topic: Solubility of DTPA

DTPA is a polyamino carboxylic acid known for its exceptional chelating properties. Its effectiveness in various applications is fundamentally linked to its solubility in different solvent systems. This guide aims to provide a thorough understanding of these characteristics to aid in experimental design and formulation development.

Quantitative Solubility Data

The solubility of DTPA is highly dependent on the pH of the aqueous solution and is generally low in neutral water and most organic solvents. The protonation state of its five carboxylic acid groups and three amine groups dictates its ability to interact with solvent molecules.

| Solvent System | Temperature | Solubility | Citation |

| Water | 20 °C | 5 g/L | [1] |

| Water | 20 °C | 4 g/L | [2] |

| Hot Water | - | Soluble | [1] |

| Alkaline Solution (e.g., with NaOH) | - | Soluble | [1] |

| 1 M HCl | - | 50 mg/mL | [3] |

| Ethanol | - | Slightly Soluble | |

| Methanol | - | Slightly Soluble | |

| Ether | - | Insoluble | [1] |

| Alcohol (general) | - | Insoluble | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | Slightly Soluble |

Note: The solubility of DTPA in aqueous solutions is significantly influenced by pH. As a pentabasic acid, its solubility increases in both acidic and, more substantially, in alkaline conditions due to the formation of its more soluble salt forms.

Experimental Protocols for Solubility Determination

A standardized and reproducible method for determining the solubility of a compound is critical for accurate characterization. The internationally recognized OECD Guideline 105, which describes the shake-flask method, is the most appropriate protocol for determining the water solubility of substances like DTPA.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is suitable for determining the solubility of substances with solubilities above 10⁻² g/L.[4][5]

1. Principle:

A surplus of the test substance (DTPA) is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.

2. Materials:

-

Diethylenetriaminepentaacetic acid (DTPA), pure solid

-

Solvent of interest (e.g., deionized water, buffer of specific pH, organic solvent)

-

Glass flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or titration)

-

Calibrated pH meter

3. Preliminary Test:

A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and the duration of the main experiment.

4. Main Experiment:

-

Preparation: Add an excess amount of solid DTPA to several flasks containing a known volume of the solvent. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

-

Equilibration: The flasks are then agitated in a constant temperature bath (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, the solutions are allowed to stand to allow the undissolved material to settle. An aliquot of the supernatant is then carefully withdrawn and filtered to remove any suspended particles.

-

Analysis: The concentration of DTPA in the clear filtrate is determined using a validated analytical method.

-

Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in g/L or mol/L at the specified temperature.

Visualizations

DTPA Metal Chelation Mechanism

DTPA is a powerful chelating agent that can form stable complexes with a wide range of metal ions. This diagram illustrates the fundamental principle of DTPA's chelating action, where its multiple donor atoms (three nitrogens and five carboxylate oxygens) coordinate with a central metal ion, effectively sequestering it.[7][8]

Caption: Mechanism of DTPA metal ion chelation.

Experimental Workflow for Metal Ion Quantification using DTPA

DTPA is frequently used in analytical chemistry to determine the concentration of metal ions in a sample. This workflow outlines the typical steps involved in such a procedure, for instance, in soil or water analysis.[9][10]

References

- 1. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]

- 2. macsenlab.com [macsenlab.com]

- 3. 二乙烯三胺五醋酸 ≥99% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 4. oecd.org [oecd.org]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. enamine.net [enamine.net]

- 7. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 8. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]

- 9. researchgate.net [researchgate.net]

- 10. cromlab-instruments.es [cromlab-instruments.es]

An In-depth Technical Guide to the Safe Laboratory Handling of Diethylenetriaminepentaacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent used in various research and pharmaceutical applications. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

DTPA, also known as Pentetic acid, is an aminopolycarboxylic acid recognized for its high affinity for metal cations.[1] It is a white, crystalline solid with limited but sufficient solubility in water for most laboratory applications.[2][3] Its strong chelating properties make it invaluable in applications ranging from MRI contrast agents (as a gadolinium complex) to the treatment of internal contamination with transuranic elements.[4][5][6]

| Property | Data | Reference(s) |

| Chemical Formula | C₁₄H₂₃N₃O₁₀ | [2] |

| Molecular Weight | 393.35 g/mol | [2][7] |

| Appearance | White crystalline solid or powder | [2][3] |

| Solubility | Soluble in hot water and alkaline solutions; slightly soluble in water (approx. 5 g/L at 20°C). | [3] |

| Melting Point | ~220-230 °C (with decomposition) | [3][5] |

| Synonyms | Pentetic Acid, DPTA, N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycine | [7][8] |

Toxicological Data and Hazard Summary

DTPA presents several health hazards that necessitate careful handling. It is harmful if inhaled, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[7][9] Prolonged or repeated exposure may cause damage to organs, particularly the respiratory tract, through inhalation.[7]

| Hazard Statement | GHS Classification | Reference(s) |

| Acute Toxicity, Inhalation | Harmful if inhaled (H332) | [7][9] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319) | [7][9] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361) | [7][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) | [7] |

| Toxicity Metric | Value | Species | Test Guideline | Reference(s) |

| LD50 (Oral) | > 5,000 mg/kg | Rat | OECD Test Guideline 401 (analogy) | [7] |

| 48h LC50 (Aquatic) | 245 mg/L | Daphnia carinata | Not specified | [10] |

Note: The oral LD50 value is based on an analogy to similar compounds.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[11]

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [9][12][13] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | [9][12][13] |

| Skin/Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splash, use chemical-resistant clothing or an apron. | [9][13] |

| Respiratory Protection | Use only in a well-ventilated area. If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA approved particulate filter respirator. | [7][12][13] |

Laboratory Handling and Storage

4.1 Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][9]

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[12]

-

Avoid dust formation when handling the solid powder.[14]

-

Keep containers tightly closed when not in use.[13]

4.2 Storage:

Spill and Disposal Procedures

Prompt and correct response to a chemical spill is crucial to prevent exposure and environmental contamination.[15]

5.1 Spill Cleanup:

-

Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[15]

-

Control and Contain: Prevent the spill from spreading. For powders, avoid creating dust. For liquids, use absorbent materials to contain the spill. Protect drains.[7][15]

-

PPE: Don the appropriate PPE as specified in Section 3.0 before attempting cleanup.[16]

-

Cleanup:

-

Collection: Place all contaminated materials (absorbent, PPE, etc.) into a sealable, properly labeled hazardous waste container.[16][17]

-

Decontamination: Clean the spill area thoroughly with soap and water.[16]

5.2 Waste Disposal:

-

All waste materials contaminated with DTPA must be disposed of as hazardous waste.[17]

-

Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[7][18]

Mechanism of Action and Experimental Considerations

6.1 Mechanism: Metal Chelation DTPA's primary function is as a chelating agent. Its molecular structure, featuring a diethylenetriamine backbone with five carboxymethyl groups, allows it to form stable, soluble complexes with metal ions.[1][2] This action is particularly effective for sequestering trivalent and tetravalent actinides like plutonium, americium, and curium.[4] The DTPA-metal complex is then excreted from the body, primarily through urine, reducing the body's burden of the radioactive material.[4]

References

- 1. Pentetic acid - Wikipedia [en.wikipedia.org]

- 2. shivchem.com [shivchem.com]

- 3. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]

- 4. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]

- 5. macsenlab.com [macsenlab.com]

- 6. Gadopentetic acid - Wikipedia [en.wikipedia.org]

- 7. artms.ca [artms.ca]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 10. Comparative acute and chronic toxicity of diethylenetriamine pentaacetic acid (DTPA) and ferric-complexed DTPA to Daphnia carinata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]

- 12. chemscience.com [chemscience.com]

- 13. nwsci.com [nwsci.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 17. Disposal of Spill Materials – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

Purity analysis of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid

An In-depth Technical Guide to the Purity Analysis of 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid

Introduction

This compound (1,2-PDTA), also known as Propylenediamine-N,N,N',N'-tetraacetic acid or Methyl-EDTA, is a polyamino carboxylic acid and a structural analog of the well-known chelating agent EDTA. Its ability to form stable complexes with various metal ions makes it a valuable compound in diverse research and industrial applications, including its use as a chelating agent and as an intermediate in the synthesis of more complex molecules for drug development.

For researchers, scientists, and drug development professionals, ensuring the purity and quality of 1,2-PDTA is of paramount importance. The presence of impurities can significantly impact the outcome of experiments, the stability of formulations, and the safety and efficacy of final products. This technical guide provides a comprehensive overview of the methods used for the purity analysis of 1,2-PDTA, including detailed experimental protocols, potential impurity profiles, and data presentation.

Typical Specifications and Impurity Profile

Commercial-grade 1,2-PDTA is typically available with a purity of 98% or higher. The primary method for assaying its purity is often a complexometric or chelometric titration.

Quantitative Data Summary

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥98.0% | Chelometric Titration |

| Appearance | White to off-white powder/crystal | Visual Inspection |

| Molecular Formula | C₁₁H₁₈N₂O₈ | - |

| Molecular Weight | 306.27 g/mol | - |

| CAS Number | 4408-81-5 | - |

Potential Impurity Profile

The synthesis of 1,2-PDTA typically involves the alkylation of 1,2-diaminopropane with an activated acetic acid derivative, such as chloroacetic acid, in an alkaline medium. Based on this synthetic route, potential impurities may include:

| Impurity Class | Potential Compounds | Rationale for Presence | Recommended Analytical Technique |

| Starting Materials | 1,2-Diaminopropane | Incomplete reaction | GC-MS (after derivatization), HPLC |

| Chloroacetic Acid | Incomplete reaction | HPLC, IC (Ion Chromatography) | |

| Intermediates | Partially alkylated PDTA | Incomplete alkylation | HPLC, LC-MS |

| Byproducts | Glycolic Acid | Hydrolysis of chloroacetic acid | HPLC, IC |

| Inorganic Salts (e.g., NaCl) | From neutralization/reaction | Ion Chromatography, Conductivity |

Experimental Protocols

A multi-faceted approach is recommended for the comprehensive purity analysis of 1,2-PDTA, combining a primary assay for potency with chromatographic techniques for impurity profiling.

Chelometric Titration for Assay of Purity

This is the most common method for determining the purity of 1,2-PDTA and other aminopolycarboxylic acids. The principle involves titrating the sample with a standardized metal ion solution in the presence of a metallochromic indicator.

Experimental Protocol:

-

Reagents and Equipment:

-

Standardized 0.1 M Zinc Sulfate (ZnSO₄) solution

-

Ammonia-Ammonium Chloride Buffer (pH 10)

-

Eriochrome Black T indicator

-

Deionized water

-

Analytical balance

-

Burette (50 mL, Class A)

-

Erlenmeyer flasks (250 mL)

-

-

Sample Preparation:

-

Accurately weigh approximately 300 mg of the 1,2-PDTA sample into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in 100 mL of deionized water. Gentle heating may be applied if necessary.

-

Add 10 mL of the Ammonia-Ammonium Chloride Buffer (pH 10) to the solution.

-

-

Titration Procedure:

-

Add a few crystals of the Eriochrome Black T indicator to the sample solution. The solution should turn a wine-red color.

-

Titrate the solution with the standardized 0.1 M ZnSO₄ solution.

-

The endpoint is reached when the color of the solution sharply changes from wine-red to a clear sky-blue.

-

Record the volume of the ZnSO₄ solution used.

-

-

Calculation: Purity (%) = (V × M × MW) / (W × 10)

-

V = Volume of ZnSO₄ solution used (mL)

-

M = Molarity of the ZnSO₄ solution (mol/L)

-

MW = Molecular weight of 1,2-PDTA (306.27 g/mol )

-

W = Weight of the 1,2-PDTA sample (mg)

-

HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography is a powerful technique for separating and quantifying impurities. Since 1,2-PDTA lacks a strong UV chromophore, an indirect UV detection method or other detection methods like mass spectrometry (MS) are required. A common approach for aminopolycarboxylic acids is ion-pairing reversed-phase chromatography with post-column complexation or direct analysis of a pre-formed metal complex.

Experimental Protocol (Ion-Pairing HPLC-UV):

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 20 mM Phosphate buffer with 5 mM Tetrabutylammonium hydroxide, pH 7.5

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 40% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection: UV at 254 nm after post-column reaction with a 0.1% Copper(II) sulfate solution (or pre-column complexation).

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve the 1,2-PDTA sample in the mobile phase A to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.

Experimental Protocol:

-

Instrumentation and Reagents:

-

NMR Spectrometer (≥400 MHz)

-

High-purity internal standard (e.g., Maleic acid, certified purity)

-

Deuterated solvent (e.g., D₂O)

-

Analytical balance

-

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the 1,2-PDTA sample into a vial.

-

Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O. A small amount of NaOD can be added to ensure complete dissolution and consistent pH.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30 seconds is often a safe starting point).

-

Use a 90° pulse angle.

-

-

Data Processing and Calculation:

-

Process the spectrum with careful phasing and baseline correction.

-

Integrate a well-resolved, non-exchangeable proton signal for 1,2-PDTA and a signal for the internal standard (for Maleic acid, the vinyl protons).

-

Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std

-

I = Integral area of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Conclusion

The purity analysis of this compound requires a combination of analytical techniques to ensure its quality and suitability for research and development purposes. Chelometric titration serves as a reliable primary assay for determining the overall purity. Complementary methods such as HPLC are essential for identifying and quantifying specific process-related impurities and degradation products. Furthermore, qNMR offers a powerful, direct method for determining absolute purity. By implementing these detailed protocols, researchers and scientists can confidently assess the quality of 1,2-PDTA, ensuring the integrity and reproducibility of their work.

Navigating High-Temperature Applications: A Technical Guide to the Thermal Stability of DPTA

For Researchers, Scientists, and Drug Development Professionals

The pursuit of robust molecules capable of withstanding elevated temperatures is a critical endeavor in materials science, industrial processes, and drug development. This guide delves into the thermal stability of "DPTA," an abbreviation that can refer to two distinct chemical entities with relevance in high-temperature applications: Diethylenetriaminepentaacetic acid and Dipropylenetriamine . Understanding the thermal characteristics of these compounds is paramount for their safe and effective use. This document provides a comprehensive overview of their thermal decomposition properties, supported by quantitative data, detailed experimental protocols, and visual representations of decomposition pathways.

Section 1: Diethylenetriaminepentaacetic Acid (DTPA)

Diethylenetriaminepentaacetic acid, a powerful chelating agent, finds utility in various industrial processes where the sequestration of metal ions at elevated temperatures is required, such as in the pulp and paper industry and in water treatment. Its ability to form stable complexes with metals is intrinsically linked to its thermal stability.

Thermal Stability Data

The thermal behavior of Diethylenetriaminepentaacetic acid (DTPA) is characterized by its melting point, at which it also begins to decompose.

| Parameter | Value | Reference |

| Melting Point | ~230 °C (with decomposition) | [1] |

Note: The decomposition of DTPA at its melting point indicates that thermal degradation is a significant factor at this temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA) of an Organic Acid

The following protocol outlines a general procedure for determining the thermal stability of an organic acid like DTPA using Thermogravimetric Analysis (TGA).

Objective: To determine the temperature at which the sample loses mass due to decomposition.

Apparatus:

-

Thermogravimetric Analyzer

-

Analytical balance

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: A small, representative sample of the organic acid (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible.

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.

-

A temperature program is set. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The TGA instrument continuously monitors and records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of mass loss at different temperatures.

Proposed Photodegradation Pathway of Fe(III)DTPA

While specific thermal decomposition pathways for DTPA are not extensively detailed in the available literature, a proposed photodegradation pathway for its iron (III) complex offers insight into its potential breakdown products. This pathway is relevant as it identifies susceptible bonds within the molecule. The degradation proceeds through the formation of several intermediate carboxylic acids.[2]

Section 2: Dipropylenetriamine

Dipropylenetriamine is a versatile intermediate used in the synthesis of various products, including epoxy resin hardeners, corrosion inhibitors, and surfactants, some of which are employed in high-temperature environments. Its thermal stability is a key factor in its handling and application in these areas.

Thermal Stability Data

The key thermal stability parameters for Dipropylenetriamine are its boiling point and decomposition temperature.

| Parameter | Value | Reference |

| Boiling Point | 235 °C | |

| Decomposition Temperature | 265 °C | [3] |

Note: The proximity of the boiling point and decomposition temperature suggests that at atmospheric pressure, Dipropylenetriamine may begin to decompose as it boils.

Experimental Protocol: Thermogravimetric Analysis (TGA) of a Liquid Amine

The following protocol provides a general method for assessing the thermal stability of a liquid amine like Dipropylenetriamine using TGA.

Objective: To determine the volatilization and decomposition characteristics of the liquid amine.

Apparatus:

-

Thermogravimetric Analyzer

-

Volatile sample pans (e.g., with a pinhole lid)

-

Microsyringe for sample dispensing

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: A small volume of the liquid amine (typically 10-20 µL) is carefully dispensed into a volatile sample pan using a microsyringe. The pan is then sealed or covered to minimize evaporation before the analysis begins.

-

Instrument Setup:

-

The TGA is purged with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 50-100 mL/min).

-

The temperature program is established. For a volatile liquid, this may involve an initial isothermal hold at a sub-ambient temperature to establish a stable baseline, followed by a linear temperature ramp (e.g., 10 °C/min) to a temperature above the expected decomposition point (e.g., 300 °C).

-

-

Data Collection: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The TGA thermogram is analyzed to distinguish between mass loss due to evaporation (typically occurring at lower temperatures) and mass loss due to thermal decomposition (occurring at higher temperatures, often with a more rapid change in mass). The onset temperature of decomposition is a key parameter determined from this analysis.

Representative Thermal Degradation Pathway of a Diamine

The thermal degradation of diamines often proceeds through the formation of a carbamate, which can then undergo intermolecular cyclization to form an imidazolidinone or react with another amine molecule.[4] This generalized pathway provides a plausible model for the initial steps of Dipropylenetriamine's thermal decomposition.

Conclusion

The thermal stability of both Diethylenetriaminepentaacetic acid and Dipropylenetriamine is a critical consideration for their use in high-temperature applications. DTPA exhibits decomposition around its melting point of 230 °C, while Dipropylenetriamine is stable up to its boiling point of 235 °C and decomposes at 265 °C. The provided experimental protocols offer a framework for the systematic evaluation of their thermal properties. The illustrative degradation pathways, while generalized in the case of Dipropylenetriamine and photodegradative for Fe(III)DTPA, provide valuable insights into the potential breakdown mechanisms of these molecules under thermal stress. For professionals in research and development, this information is essential for material selection, process optimization, and ensuring the safety and reliability of products and applications operating at elevated temperatures.

References

- 1. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]

- 2. Biological and photochemical degradation rates of diethylenetriaminepentaacetic acid (DTPA) in the presence and absence of Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

Methodological & Application

Application Notes: Complexometric Titration of Metal Ions Using DTPA

For Researchers, Scientists, and Drug Development Professionals

Introduction